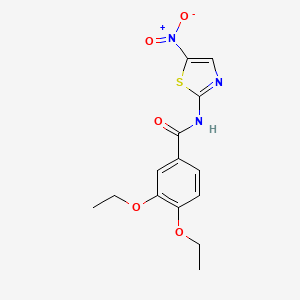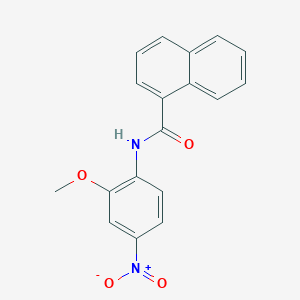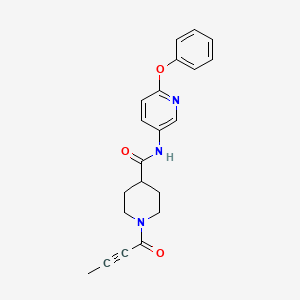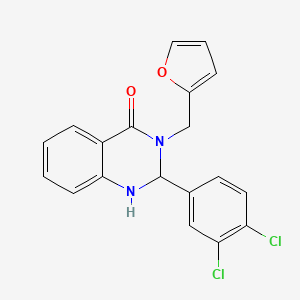
3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide, also known as DNTB, is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. DNTB is a thiazole derivative that has been synthesized through different methods and has been tested for its various biological activities.
作用机制
The mechanism of action of 3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or pathways. For example, 3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide has been shown to have different biochemical and physiological effects, depending on the concentration and the cell type. For example, at low concentrations, 3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide has been shown to induce cell cycle arrest and apoptosis, while at high concentrations, it can induce necrosis. 3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide has also been shown to affect the expression of different genes involved in cell proliferation, differentiation, and survival.
实验室实验的优点和局限性
3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the research on 3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide, including its potential applications as a therapeutic agent for different diseases, such as cancer and inflammation. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties. Moreover, the synthesis of 3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide derivatives with improved activity and selectivity is an area of active research.
Conclusion:
In conclusion, 3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a thiazole derivative that has attracted the attention of researchers due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide as a therapeutic agent.
合成方法
3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide can be synthesized through different methods, including the reaction of 5-nitro-2-aminothiazole with ethyl 3,4-diethoxybenzoate in the presence of a catalyst, or by reacting 5-nitro-2-aminothiazole with 3,4-diethoxybenzoic acid in the presence of a coupling agent. The yield of 3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide varies depending on the method used, but it can be purified through recrystallization or column chromatography.
科学研究应用
3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide has been tested for its various biological activities, including its antimicrobial, antitumor, and anti-inflammatory properties. It has been shown to inhibit the growth of different bacteria, such as Staphylococcus aureus and Escherichia coli, and to have cytotoxic effects on different cancer cell lines, such as HeLa and MCF-7. 3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide has also been tested for its anti-inflammatory effects in animal models of inflammation.
属性
IUPAC Name |
3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S/c1-3-21-10-6-5-9(7-11(10)22-4-2)13(18)16-14-15-8-12(23-14)17(19)20/h5-8H,3-4H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZYZWUPLWIPIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4'-({[(benzoylamino)thio]methyl}amino)-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxylate](/img/structure/B4987331.png)

![1-[6-(4-ethylphenoxy)hexyl]piperidine](/img/structure/B4987343.png)
![5-chloro-2-(methylthio)-N-(3-{[(2-phenylethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-pyrimidinecarboxamide](/img/structure/B4987346.png)
![4-[5-(allylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4987353.png)
![17-(2-methoxyphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4987365.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-furoyl)-1,4-diazepane](/img/structure/B4987372.png)

![N-{[1-(2-chlorobenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B4987396.png)
![N~1~-(4-chlorobenzyl)-N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4987402.png)
![5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4987420.png)

![3-(2-methoxyphenyl)-N-[2-(3-methyl-2-buten-1-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B4987431.png)